Benzene, 1-chloro-4-(3-phenyl-1,2-propadienyl)-
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Overview
Description
Benzene, 1-chloro-4-(3-phenyl-1,2-propadienyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chlorine atom and a 3-phenyl-1,2-propadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Benzene:
Friedel-Crafts Acylation: The 3-phenyl-1,2-propadienyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and aluminum chloride (AlCl₃) as a catalyst.
Reduction: The acylated product can be reduced using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd).
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and acylation processes, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition Reactions: The 3-phenyl-1,2-propadienyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) at high temperatures.
Electrophilic Aromatic Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) for sulfonation.
Addition Reactions: Hydrogen gas (H₂) with palladium catalyst (Pd).
Major Products:
Phenol and Diphenyl Ether: From nucleophilic substitution.
Nitrobenzene and Sulfonated Benzene: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties and drug development.
Industry:
Material Science: Employed in the production of polymers and advanced materials.
Mechanism of Action
Nucleophilic Substitution Mechanism:
Initial Addition: The nucleophile (e.g., hydroxide ion) adds to the aromatic ring, forming a negatively charged intermediate.
Loss of Halide Anion: The intermediate loses a halide anion, resulting in the substitution product.
Electrophilic Aromatic Substitution Mechanism:
Comparison with Similar Compounds
Chlorobenzene: Benzene with a single chlorine substituent.
Phenylacetylene: Benzene with an ethynyl group.
1-Chloro-4-phenoxybenzene: Benzene with a chlorine and phenoxy group.
Uniqueness:
Properties
CAS No. |
61692-96-4 |
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Molecular Formula |
C15H11Cl |
Molecular Weight |
226.70 g/mol |
InChI |
InChI=1S/C15H11Cl/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-12H |
InChI Key |
REBJOUOSJMAOHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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